
2-Chloro-3,5-difluoroaniline
Overview
Description
2-Chloro-3,5-difluoroaniline (CAS 36556-60-2) is a halogenated aniline derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol . It is primarily used in research settings, with applications in organic synthesis and pharmaceutical intermediate development. The compound is supplied as a 10 mM solution in organic solvents, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Its purity exceeds 98%, and solubility can be enhanced via heating (37°C) and sonication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-difluoroaniline typically involves the following steps:
Nitration Reaction: Starting with a suitable precursor, such as 2,4,5-trichloronitrobenzene, nitration is performed using a mixture of sulfuric acid and nitric acid.
Reduction Reaction: The nitro group is then reduced to an amino group using hydrogen in the presence of a palladium catalyst.
Fluorination Reaction: Fluorination is carried out using an alkali metal fluoride in the presence of a polar aprotic solvent at elevated temperatures
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products
Substitution Products: Various substituted anilines.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Scientific Research Applications
2-Chloro-3,5-difluoroaniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals due to its structural properties.
Industry: Used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-difluoroaniline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making it useful in drug design and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between 2-Chloro-3,5-difluoroaniline and related halo-difluoroanilines:
Structural and Functional Differences
Substituent Position Effects :
- The 2-chloro-3,5-difluoro substitution pattern in the target compound enhances steric hindrance compared to 2-chloro-3,4-difluoroaniline , affecting reactivity in nucleophilic aromatic substitution .
- Bromine vs. Chlorine : The brominated analog (2-Bromo-3,5-difluoroaniline) exhibits higher molecular weight (208.01 vs. 163.55) and greater leaving-group ability, making it more reactive in cross-coupling reactions .
- Thermal and Chemical Stability: 3,5-Dichloro-2,4-difluoroaniline, with two chlorine atoms, demonstrates superior thermal stability compared to mono-chloro derivatives, making it suitable for high-temperature industrial processes . The ethynyl group in 2-Ethynyl-4,5-difluoroaniline introduces alkyne functionality, enabling use in Huisgen cycloaddition reactions for pharmaceutical synthesis .
Biological Activity
2-Chloro-3,5-difluoroaniline (CAS Number: 36556-60-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from various sources to provide a comprehensive overview.
This compound is an aromatic amine characterized by the presence of chlorine and fluorine substituents on the aniline ring. Its molecular formula is C6H4ClF2N, and it exhibits unique properties that influence its biological interactions.
Biological Activity Overview
Antiviral Properties
Recent studies have highlighted the potential of this compound derivatives in antiviral applications. For instance, modifications in the structure of similar anilines have shown promising results against SARS-CoV-2 and MERS-CoV. In a study evaluating various derivatives, compounds with similar structures exhibited IC50 values ranging from 0.23 μM to 2.6 μM against these viruses, indicating significant antiviral activity .
Cytotoxicity and Safety Profile
The cytotoxicity of this compound was assessed using human lung fibroblast cells (HFL-1). The compound demonstrated low toxicity with a CC50 greater than 25 μM, suggesting a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents such as chlorine and fluorine enhances the lipophilicity and electronic properties of the compound, which can improve its interaction with biological targets.
Table 1: Structure-Activity Relationship Data
Compound | IC50 (μM) | Cytotoxicity (CC50) | hERG Inhibition (%) |
---|---|---|---|
9g | 0.23 | >25 | 38 |
11e | 0.15 | >25 | 28 |
This table summarizes key findings from SAR studies indicating that modifications to the aniline structure can significantly impact both antiviral efficacy and safety .
The mechanism by which this compound exerts its biological effects may involve inhibition of viral replication pathways. Similar compounds have been shown to interfere with viral entry or replication processes by targeting specific proteins involved in these pathways .
Case Studies
Case Study: Antiviral Efficacy
A notable case study involved the synthesis of various quinazolinone derivatives incorporating this compound moieties. These derivatives were tested for their ability to inhibit SARS-CoV-2 in vitro. The results indicated that certain derivatives significantly reduced viral loads in infected cell cultures while maintaining low cytotoxicity levels .
Case Study: Pharmacokinetic Properties
Pharmacokinetic studies revealed that compounds derived from this compound exhibited favorable absorption and distribution characteristics. High plasma protein binding rates were observed, which may enhance their therapeutic potential by prolonging circulation time in the bloodstream .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-3,5-difluoroaniline, and what yields can be expected?
A common approach involves halogenation and fluorination of aniline derivatives. For example, substituting chloro and fluoro groups onto an aromatic ring via nucleophilic aromatic substitution or catalytic coupling reactions. While direct synthesis data for this compound is limited, analogous procedures (e.g., Example 5 in ) achieved 95% yield using a urea derivative synthesis. Adaptations may include using 2-chloroaniline as a starting material, followed by fluorination with HF or KF under controlled conditions .
Q. How can researchers verify the purity of this compound, and what analytical standards are applicable?
Gas chromatography (GC) with flame ionization detection is widely used for purity assessment. For example, >97.0% purity thresholds are standard for structurally similar halogenated anilines (e.g., 4-Chloro-2-fluoroaniline and 2-Chloro-4-fluoroaniline) as per Kanto Reagents' specifications . Cross-reference retention times with commercial standards (e.g., 3-Chloro-4-fluoroaniline, CAS 367-21-5) to validate results .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Halogenated anilines often exhibit acute toxicity and skin sensitization. While specific safety data for this compound is sparse, structurally similar compounds like 3,5-Dichloro-2,4-difluoroaniline (CAS 83121-15-7) require stringent measures:
- Use PPE (gloves, goggles, respirators).
- Avoid inhalation and direct contact.
- Store in ventilated, cool environments away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for halogenated anilines like this compound?
Discrepancies in NMR or IR spectra may arise from positional isomerism or solvent effects. For example, 6-Chloro-2,4-difluoroaniline (CAS 36556-56-6) exhibits distinct -NMR shifts due to substituent positions . To mitigate ambiguity:
- Perform 2D NMR (e.g., HSQC, HMBC) to assign signals.
- Compare with computational predictions (DFT or molecular dynamics simulations) .
Q. What strategies optimize the regioselectivity of fluorination in multi-halogenated anilines?
Fluorination efficiency depends on reaction conditions and catalysts. For 3,5-Difluoroaniline derivatives (CAS 372-39-4), selective fluorination is achieved using HF-pyridine complexes or transition-metal catalysts (e.g., Pd/Cu). Adjust temperature (e.g., 80–120°C) and stoichiometry to favor meta/para substitution .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
This compound serves as a precursor for urea derivatives and sulfonamides. For example:
- React with isocyanates to form urea-based scaffolds (e.g., Example 5 in ).
- Couple with sulfonyl chlorides to generate bioactive sulfonamides, as seen in the synthesis of 3,5-Difluorobenzenesulfonamide derivatives .
Q. What are the regulatory considerations for transporting halogenated anilines like this compound?
Under MARPOL Annex II and IBC Code, halogenated aromatic amines typically fall under Class 6.1 (toxic substances). Ensure compliance with GHS labeling (e.g., "Toxic if swallowed/inhaled") and secure Safety Data Sheets (SDS) for international shipping .
Q. Methodological Tables
Q. Key Notes
- Synthesis Adaptation : Modify protocols from analogous compounds (e.g., 3,5-Difluoroaniline) to target this compound .
- Analytical Cross-Validation : Use GC-MS and NMR libraries for structurally related standards .
- Safety Compliance : Adopt protocols from 3,5-Dichloro-2,4-difluoroaniline handling guidelines .
Properties
IUPAC Name |
2-chloro-3,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHOQZCRADUDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371402 | |
Record name | 2-chloro-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-60-2 | |
Record name | 2-chloro-3,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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